molecular formula C10H10O2 B8741682 4-(2-Hydroxyphenyl)but-3-en-2-one

4-(2-Hydroxyphenyl)but-3-en-2-one

Cat. No.: B8741682
M. Wt: 162.18 g/mol
InChI Key: OIKUPYQBJLSNAS-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)but-3-en-2-one is a β-aryl-α,β-unsaturated ketone characterized by a conjugated enone system linked to a 2-hydroxyphenyl group. This compound is synthesized via base-catalyzed cross-aldol condensation between 2-hydroxybenzaldehyde and acetone, yielding an intermediate crucial for further functionalization . The reaction typically employs NaOH in ethanol/water or methanol, with reported yields of 47.53% after recrystallization . Its structure enables diverse reactivity, including participation in cycloadditions, nucleophilic additions, and condensation reactions, making it a versatile scaffold in medicinal and materials chemistry.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-(2-hydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3

InChI Key

OIKUPYQBJLSNAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reactants : Salicylaldehyde and acetone in a 1:1 molar ratio.

  • Catalyst : Sodium hydroxide (NaOH) in aqueous ethanol.

  • Procedure : A mixture of salicylaldehyde and acetone is added to a solution of NaOH (10% w/v in water-ethanol). The reaction is stirred vigorously, yielding a red precipitate. The product is filtered, washed with cold water, and recrystallized from ethanol.

  • Yield : ~70–85% (reported in analogous syntheses).

Mechanism :
The base deprotonates acetone to form an enolate, which attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent dehydration generates the α,β-unsaturated ketone.

Advantages :

  • Simple, one-step procedure.

  • Cost-effective reagents.

  • Scalable for industrial production.

Wittig-Type Reaction Using (Acetylmethylene)Triphenylphosphorane

A high-yielding alternative employs (acetylmethylene)triphenylphosphorane to form the double bond via a Wittig-like reaction.

Reaction Conditions:

  • Reactants : Salicylaldehyde and (acetylmethylene)triphenylphosphorane.

  • Solvent : Chloroform.

  • Conditions : Reflux for 16 hours under inert atmosphere.

  • Yield : 100% (reported).

Mechanism :
The phosphorane reagent reacts with salicylaldehyde’s aldehyde group, forming the trans-alkene through a betaine intermediate.

Advantages :

  • High regioselectivity for the E-isomer.

  • Excellent yield under mild conditions.

Esterification of Cinnamoyl Chloride with DHZ Analogs

Retro-curcuminoid synthesis pathways utilize cinnamoyl chloride and DHZ analogs [(E)-4-(2-hydroxyphenyl)but-3-en-2-one derivatives] to construct the target compound.

Reaction Conditions:

  • Reactants : Cinnamoyl chloride and DHZ analogs (e.g., 3-hydroxyphenyl derivatives).

  • Catalyst : Triethylamine (base).

  • Solvent : Dichloromethane or THF.

  • Procedure : The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup.

  • Yield : ~60–75%.

Mechanism :
Nucleophilic acyl substitution occurs between the DHZ analog’s hydroxyl group and cinnamoyl chloride, followed by elimination to form the enone.

Applications :

  • Preferred for synthesizing structurally complex analogs.

  • Enables functionalization at the phenyl ring.

Comparative Analysis of Synthesis Methods

Method Reactants Catalyst/Solvent Yield Key Advantages
Aldol CondensationSalicylaldehyde, acetoneNaOH (aqueous ethanol)70–85%Cost-effective, scalable
Wittig-Type ReactionSalicylaldehyde, triphenylphosphoraneChloroform100%High selectivity, excellent yield
EsterificationCinnamoyl chloride, DHZ analogsTriethylamine (DCM/THF)60–75%Versatile for functionalized derivatives

Challenges and Optimization Strategies

  • Isomer Control : The ortho-hydroxy group increases steric hindrance, complicating regioselectivity in some methods.

  • Purification : Recrystallization from ethanol or chromatography is often required to remove byproducts.

  • Scalability : Wittig reactions, while high-yielding, involve expensive reagents, limiting industrial use.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-(2-Hydroxyphenyl)but-3-en-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and natural products.

    Biology: The compound is studied for its role in the biosynthesis of lignin, flavonoids, and other phenolic compounds.

    Medicine: It has been investigated for its potential therapeutic effects, including its ability to inhibit key digestive enzymes such as α-amylase and α-glucosidase.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The primary mechanism of action of 4-(2-Hydroxyphenyl)but-3-en-2-one involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase . The compound interacts with these enzymes through hydrogen bonding and van der Waals forces, leading to a mixed-type and competitive inhibition . This inhibition helps regulate carbohydrate hydrolysis and control blood glucose levels, making it a potential therapeutic agent for managing diabetes mellitus .

Comparison with Similar Compounds

Table 1: Comparative Analysis of But-3-en-2-one Derivatives

Compound Name Substituent Position/Group Key Properties/Applications References
This compound 2-hydroxyphenyl (ortho-OH) Intermediate for fungicides, sunscreen agents
Dehydrozingerone 4-hydroxy-3-methoxyphenyl (para-OH) PPAR-γ agonist; antidiabetic glitazone precursor
4-(4-Nitrophenyl)but-3-en-2-one 4-nitrophenyl (para-NO₂) Nonlinear optical properties (Z-scan analysis)
4-(4-Dimethylaminophenyl)but-3-en-2-one 4-dimethylaminophenyl (para-NMe₂) Enhanced nonlinear absorption for photonic applications
4-(2-Furyl)but-3-en-2-one 2-furyl Withdrawn due to insufficient safety data
4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one 4-hydroxyphenylsulfanyl Bifunctional antimelanoma agent (IC₅₀: 10 µM)

Physicochemical Properties

  • Optical Properties: Electron-withdrawing groups (e.g., NO₂) at the para position enhance nonlinear optical absorption (β = 1.2 × 10⁻¹⁰ m/W), while electron-donating groups (e.g., NMe₂) increase nonlinear refraction (n₂ = 3.5 × 10⁻¹⁸ m²/W) .
  • Solubility and Reactivity: The ortho-hydroxy group in this compound reduces solubility in nonpolar solvents compared to its meta- and para-substituted analogs. This group also facilitates regioselective acylation in benzodiazepine synthesis, unlike sterically hindered para-methoxy derivatives .

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